Transplatin
Overview
Description
Transplatin Description
Transplatin, the trans isomer of the platinum-based drug cisplatin, has historically been considered clinically ineffective as an anticancer agent. However, recent studies have begun to challenge this view by exploring various strategies to enhance its antitumor activity. One such approach involves transforming transplatin into a transplatin(IV) prodrug nanoparticle, which has shown high potency against cancer cells, including those resistant to cisplatin .
Synthesis Analysis
The synthesis of a more effective form of transplatin involves the oxidation of transplatin to transplatin(IV) using hydrogen peroxide and the subsequent attachment of hydrophobic aliphatic chains. This modified transplatin(IV) is then encapsulated by a biodegradable amphiphilic copolymer, MPEG-PLA, to form well-defined spherical micelles, which are efficient in drug delivery and protection, allowing for controlled release under cancerous intracellular conditions .
Molecular Structure Analysis
Molecular dynamics simulations have provided insights into the solvation properties of transplatin in water. These studies have revealed that transplatin has a closer first shell of water molecules compared to cisplatin and forms more hydrogen bonds with a longer lifetime, indicating a distinctly different solvation structure . Additionally, transplatin's ability to form interstrand cross-links with DNA, as opposed to the intrastrand cross-links formed by cisplatin, has been noted. This unique interaction with DNA has implications for its potential use in modulating gene expression .
Chemical Reactions Analysis
Transplatin's interaction with DNA has been shown to enhance the effects of cisplatin, leading to efficient cross-linking and the formation of kinked-loop structures on DNA molecules. These structures have been observed at the nanometer scale using high-resolution atomic force microscopy and have been confirmed by denaturing gel electrophoresis and single-molecule experiments . Furthermore, the photoactivation of transplatin with UVA light has been found to significantly increase its cytotoxicity, suggesting a novel approach to utilizing transplatin in cancer therapy .
Physical and Chemical Properties Analysis
The physical and chemical properties of transplatin have been further elucidated through the preparation and characterization of novel transplatin compounds. These studies have shown that certain transplatin complexes with asymmetric aliphatic amines exhibit higher cytotoxic activity than cisplatin and can induce apoptosis in ras-transformed cells . Additionally, the interaction of transplatin with methionine has been investigated, revealing a more balanced partition between sulfur and nitrogen binding compared to cisplatin, which predominantly attacks the sulfur atom of methionine .
Scientific Research Applications
Oncogene Activation Effects
Transplatin, a stereo-isomer of Cisplatin, has been studied for its effects on oncogene activation. A study found no significant overexpression of oncogenes compared to Cisplatin, suggesting different mechanisms of action between these isomers (Németh et al., 2004).
DNA Interaction and Stability
Transplatin's interactions with DNA are crucial for understanding its pharmacological target. It forms 1,3-GNG intrastrand cross-links in DNA, but their stability varies with the sequence context. This variable stability is key to its interaction with double-helical DNA (Kašpárková et al., 2008).
Enhancement of Cisplatin Effect
Interestingly, Transplatin has been shown to enhance the effect of Cisplatin on both DNA and live tumor cells. It facilitates efficient cross-linking of DNA in the vicinity of Cisplatin adducts, indicating potential synergistic effects when used together (Liu et al., 2013).
DNA Damage Insights
Understanding the DNA damage caused by Cisplatin and why Transplatin is less effective has been a focus of research. Insights at the atomic level into the interaction of these compounds with DNA bases have been explored, providing better understanding of their biochemical reactions (Heyrovská, 2012).
Prodrug Strategy
Transforming Transplatin into a potent anticancer drug via a prodrug strategy has shown promise. A study demonstrated that a hydrophobic Transplatin(IV) encapsulated by a biodegradable copolymer displayed high potency against cancer cells, highlighting a potential approach for overcoming Cisplatin resistance (Li et al., 2016).
Higher-Order Structure of DNA
Comparisons of Cisplatin and Transplatin on gene expression and higher-order DNA structure revealed that Cisplatin has a stronger inhibitory effect on gene expression and induces more significant changes in the visco-elastic characteristics of DNA. Transplatin's weaker effect aligns with its lower clinical efficacy (Kishimoto et al., 2019).
Molecular Mechanisms of Resistance and Toxicity
The resistance and toxicity mechanisms associated with platinating agents, including Cisplatin and Transplatin, have been extensively studied. These include adaptations like reduced uptake, inactivation by anti-oxidants, and increased DNA repair or tolerance (Rabik & Dolan, 2007).
Unique Gene Expression Profiles
Gene expression profiling techniques have been used to understand the molecular events important in the anti-tumor activity of Cisplatin and its comparison with Transplatin. Identifying gene expression responses unique to clinically active compounds like Cisplatin could benefit the design of improved chemotherapeutics (Galea & Murray, 2008).
Safety And Hazards
Future Directions
Much effort has been put into the development of new platinum anticancer complexes, but none of them has reached worldwide clinical application so far . The new platinum drugs and their targeted modifications undoubtedly provide a promising prospect for improving the current anti-cancer treatments .
properties
IUPAC Name |
azane;dichloroplatinum | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.2H3N.Pt/h2*1H;2*1H3;/q;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZZYRPGZAFOLE-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.Cl[Pt]Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H6N2Pt | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
azane;dichloroplatinum | |
CAS RN |
15663-27-1, 26035-31-4, 14913-33-8 | |
Record name | Cisplatin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15663-27-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Platinum, diamminedichloro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26035-31-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Transplatin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14913-33-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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